6-tert-Butyl-2'-fluorobiphenyl-3-ylamine
Description
6-tert-Butyl-2'-fluorobiphenyl-3-ylamine is a biphenyl derivative featuring a tert-butyl group at position 6 of the first benzene ring, a fluorine atom at position 2' of the second benzene ring, and an amine group at position 3 of the first ring. The compound’s molecular formula is inferred as C₁₆H₁₈FN, with a molecular weight of approximately 243.33 g/mol.
Properties
Molecular Formula |
C16H18FN |
|---|---|
Molecular Weight |
243.32 g/mol |
IUPAC Name |
4-tert-butyl-3-(2-fluorophenyl)aniline |
InChI |
InChI=1S/C16H18FN/c1-16(2,3)14-9-8-11(18)10-13(14)12-6-4-5-7-15(12)17/h4-10H,18H2,1-3H3 |
InChI Key |
SBTJRACAJYHMET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-tert-Butyl-2’-fluorobiphenyl-3-ylamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial production methods for this compound may involve the vapor phase catalytic methylation of 2-tert-butylphenol with methanol at temperatures between 280-300°C . This process selectively forms 6-tert-butyl-2-methylphenol, which can then be further functionalized to introduce the fluorine and amine groups.
Chemical Reactions Analysis
6-tert-Butyl-2’-fluorobiphenyl-3-ylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position, using reagents such as sodium methoxide or potassium tert-butoxide. These reactions can lead to the formation of various substituted biphenyl derivatives.
Scientific Research Applications
6-tert-Butyl-2’-fluorobiphenyl-3-ylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-2’-fluorobiphenyl-3-ylamine involves its interaction with specific molecular targets and pathways. The presence of the amine group allows it to act as a nucleophile, participating in various chemical reactions. The tert-butyl and fluorine substituents can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate biological pathways, potentially leading to therapeutic effects in medicinal applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 6-tert-Butyl-2'-fluorobiphenyl-3-ylamine with two structurally related compounds identified in the evidence:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Functional Groups | Substituent Positions |
|---|---|---|---|---|---|
| 6-tert-Butyl-2'-fluorobiphenyl-3-ylamine (Target) | C₁₆H₁₈FN | ~243.33 | Biphenyl | Amine, Fluorine, tert-Butyl | 3 (Amine), 6 (tert-Butyl), 2' (Fluorine) |
| 6-tert-Butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (Ev4) | C₁₉H₂₂FNOS | 331.45 | Benzothiophen (saturated) | Amine, 3-Fluorobenzoyl, tert-Butyl, Sulfur | 2 (Amine), 6 (tert-Butyl), 3 (Fluorobenzoyl) |
| 5-tert-Butyl-2-(2-fluorophenyl)-2H-pyrazol-3-ylamine (Ev5) | C₁₃H₁₆FN₃ | 233.28 | Pyrazole | Amine, 2-Fluorophenyl, tert-Butyl | 3 (Amine), 5 (tert-Butyl), 2 (Fluorophenyl) |
Key Differences and Implications
The benzothiophen core in Ev4 introduces a sulfur atom and partial saturation, which may alter electronic properties and metabolic stability . The pyrazole ring in Ev5 is a five-membered heterocycle with adjacent nitrogens, offering hydrogen-bonding sites and distinct reactivity compared to biphenyls .
Substituent Effects :
- Fluorine Position :
- In the target compound, fluorine at the 2' position of the biphenyl may exert electron-withdrawing effects on the adjacent ring, influencing electronic distribution.
- In Ev5, the 2-fluorophenyl group on pyrazole may direct electrophilic substitution reactions differently due to steric and electronic effects .
The amine group in the target compound and Ev5 increases hydrophilicity, whereas Ev4’s benzothiophen and fluorobenzoyl groups may reduce aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
